An In-depth Technical Guide to 1,4-Butanedisulfonic Acid Disodium Salt
An In-depth Technical Guide to 1,4-Butanedisulfonic Acid Disodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Butanedisulfonic acid disodium salt, identified by CAS number 36589-61-4, is a specialized organosulfur compound.[1] It consists of a four-carbon aliphatic chain with sulfonate groups at both termini, neutralized by sodium ions.[1] This compound serves as a crucial intermediate in various chemical syntheses, including pharmaceuticals and advanced polymers, and also finds utility as a catalyst and buffering agent.[2][3][4] Its defined structure, high water solubility, and thermal stability make it a versatile reagent in both laboratory and industrial settings.[1][3] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.
Chemical Structure and Identification
The fundamental structure of 1,4-Butanedisulfonic acid disodium salt is a linear butane backbone functionalized at the C1 and C4 positions with sulfonate groups (-SO₃⁻).[1] These negatively charged groups form ionic bonds with two sodium cations (Na⁺).[1] The parent compound is Butane-1,4-disulfonic acid.[1][5]
IUPAC Name: disodium;butane-1,4-disulfonate
Synonyms: Disodium 1,4-Butanedisulfonate, Butane-1,4-disulfonic Acid Disodium Salt, Sodium 1,4-Butanedisulfonate.[6][7]
Molecular Formula: C₄H₈Na₂O₆S₂[1][5][6]
Caption: 2D structure of 1,4-Butanedisulfonic Acid Disodium Salt.
Physicochemical Properties
The physical and chemical properties of this salt are summarized in the table below. It is typically a white, crystalline solid that is stable under recommended storage conditions.[8][7] It is hygroscopic and should be stored under an inert atmosphere.
| Property | Value | Reference(s) |
| Molecular Weight | 262.20 g/mol | |
| Exact Mass | 261.95576888 Da | [5] |
| Appearance | White powder or crystal | [1][7] |
| Melting Point | >360°C | |
| Solubility | Highly soluble in water | [1][9] |
| pKa (Predicted) | -2.8 (Strongly acidic parent) | |
| Polar Surface Area | 131 Ų | |
| Purity | Typically >98.0% | |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |
Spectroscopic Data
Structural confirmation of 1,4-Butanedisulfonic acid disodium salt is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Commercially available standards confirm the structure via ¹H NMR and ¹³C NMR.
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the methylene protons on the butane chain. The protons closer to the electron-withdrawing sulfonate groups (at C1 and C4) would appear further downfield compared to the protons at the C2 and C3 positions.
-
¹³C NMR: The carbon NMR spectrum would similarly display two distinct signals for the two types of methylene carbons (C1/C4 and C2/C3).
Synthesis and Manufacturing
The primary industrial synthesis of 1,4-Butanedisulfonic acid disodium salt involves the reaction of a 1,4-dihalogenated butane with sodium sulfite in an aqueous solution.[4][11] This nucleophilic substitution reaction, known as the Strecker sulfite alkylation, is efficient and cost-effective, particularly when using 1,4-dichlorobutane as the starting material.[4][11]
Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis from 1,4-Dichlorobutane
The following protocol is a generalized method based on published patent literature.[4][11]
Materials:
-
1,4-Dichlorobutane
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Water-miscible organic solvent (e.g., ethanol or isopropanol)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge sodium sulfite and deionized water. The typical molar ratio of 1,4-dihalobutane to sodium sulfite is approximately 1:2.[4]
-
Reactant Addition: Add 1,4-dichlorobutane to the aqueous solution of sodium sulfite.
-
Reaction Conditions: Heat the mixture to a reflux temperature of 110-120°C with vigorous stirring.[4] Maintain these conditions for 10 to 20 hours to ensure the reaction proceeds to completion.[4]
-
Crystallization and Precipitation: After the reaction period, cool the mixture. Add a water-miscible organic solvent to the solution to induce the selective precipitation of 1,4-Butanedisulfonic acid disodium salt, while inorganic byproducts like sodium chloride remain in the solution.[11]
-
Isolation: Collect the precipitated solid product by filtration. Wash the filter cake with a small amount of the organic solvent to remove residual impurities.
-
Purification and Drying: The crude product can be further purified by recrystallization from water if necessary.[4] Dry the final product under vacuum to yield a white, crystalline solid.
Applications in Research and Drug Development
1,4-Butanedisulfonic acid disodium salt is a versatile compound with several key applications.
-
Pharmaceutical Intermediate: It is a critical intermediate in the synthesis of S-Adenosylmethionine (SAMe) Tosylate 1,4-Butanedisulfonate (Simeitai), a drug used for liver protection.[4]
-
Catalyst: The compound functions as an effective catalyst in esterification reactions, which are fundamental in producing plasticizers, solvents, and lubricants.[2] Its purity enhances reaction efficiency and yield.[3]
-
Biochemical Buffer: Due to its ability to maintain stable pH levels, it is used as a buffer agent in various biochemical assays and experiments, ensuring the reproducibility of scientific results.[2][3]
-
Polymer Synthesis: It serves as a monomer or intermediate in the production of heat-resistant specialty polymers required in the aerospace and electronics industries.[2]
-
Electrolyte Additive: In the field of electrochemistry, it has been used as an electrolyte additive in lithium-ion batteries to improve ionic conductivity and overall battery performance.[9]
Safety and Handling
While specific GHS classifications may vary, 1,4-Butanedisulfonic acid disodium salt is designated with hazard codes indicating it can be toxic (T) and dangerous for the environment (N).[1] It is considered severely hazardous to water and may pose health risks if inhaled or ingested, with a potential for bioaccumulation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be employed when handling this chemical.[8] It should be handled in a well-ventilated area to avoid dust generation.[8] Incompatible materials include strong oxidizing agents.[8]
References
- 1. 1,4-Butanedisulfonic Acid Disodium Salt (36589-61-4) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]
- 5. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. aksci.com [aksci.com]
- 9. Page loading... [wap.guidechem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]
